Lipophilicity (LogP) Comparison: 3-Chloro-5-mercapto vs. Des-Chloro and Des-Mercapto Analogs
The computed LogP for 1-(3-chloro-5-mercaptophenyl)propan-1-one is 2.9, reflecting the balanced lipophilicity imparted by the chloro group countering the polar thiol. Removing the chloro group (i.e., 1-(3-mercaptophenyl)propan-1-one, MW 166.24) reduces LogP due to loss of halogen inductive effects . Conversely, replacing the mercapto with hydroxyl (1-(3-chloro-5-hydroxyphenyl)propan-1-one) would alter hydrogen-bonding capacity and solubility. This LogP value is particularly relevant for CNS drug discovery where a range of 2–3 is considered optimal for blood-brain barrier penetration [1]. Procurement decisions should note that the 2.9 LogP is a specific, computable parameter that differentiates this scaffold from less lipophilic thiophenol analogs.
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 1-(3-Mercaptophenyl)propan-1-one: LogP not reported but expected lower due to absence of chlorine; structure and MW (166.24) available . |
| Quantified Difference | LogP difference not directly calculable due to missing comparator data; however, the presence of chlorine is known to increase LogP by approximately 0.6–1.0 units per substituent (class-level estimate). |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1]. |
Why This Matters
Lipophilicity is a critical parameter in drug design and extraction efficiency; a computed LogP of 2.9 provides a quantifiable basis for selecting this compound over less lipophilic analogs for applications requiring balanced membrane partitioning.
- [1] PubChem. Compound Summary for CID 130783066: Computed Properties, XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/1806322-86-0 (accessed 2026-05-04). View Source
